molecular formula C15H18ClNO3 B2530393 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902913-00-1

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Cat. No.: B2530393
CAS No.: 1902913-00-1
M. Wt: 295.76
InChI Key: AOSHMNNHFHEZOZ-UHFFFAOYSA-N
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Description

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which includes a benzamide group attached to a 3-chloro substituent and an octahydrobenzo[b][1,4]dioxin moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:

    Formation of the Octahydrobenzo[b][1,4]dioxin Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chloro Substituent: Chlorination of the benzamide precursor using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • 4-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • 1,4-oxazine derivatives

Uniqueness

Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSHMNNHFHEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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